molecular formula C13H10F2N2O2S B2720109 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 1396859-57-6

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2720109
CAS No.: 1396859-57-6
M. Wt: 296.29
InChI Key: XDABLCKGFUDKSH-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide typically involves the reaction of 6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine with 2,6-difluorobenzoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. Purification steps, including recrystallization or column chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced thiazole derivatives.

  • Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate the role of thiazole derivatives in various biological processes.

  • Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs with antibacterial, antifungal, and anticancer properties.

  • Industry: It is utilized in the chemical industry for the production of advanced materials and intermediates.

Mechanism of Action

The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of target enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide is compared with other similar compounds, such as:

  • Thiazole derivatives: These compounds share the thiazole core structure but differ in their substituents and functional groups.

  • Pyranothiazole derivatives: Similar to the compound , but with variations in the pyran ring structure.

  • Fluorinated benzamides: Compounds containing fluorine atoms on the benzamide moiety, which can influence their biological activity.

The uniqueness of this compound lies in its specific combination of the thiazole and pyranothiazole rings, along with the presence of fluorine atoms, which can enhance its biological activity and stability.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDABLCKGFUDKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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